(3-Methanesulfonylphenyl)methanesulfonyl chloride
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Overview
Description
(3-Methanesulfonylphenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . This compound is characterized by the presence of two methanesulfonyl groups attached to a benzene ring, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methanesulfonylphenyl)methanesulfonyl chloride typically involves the reaction of 3-methylsulfonylphenylmethanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C8H9O2S2+SOCl2→C8H9ClO4S2+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (3-Methanesulfonylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: The major products are sulfonic acids and sulfonates.
Scientific Research Applications
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides, enhancing their stability and activity . It is also explored for its potential use in drug development as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, (3-Methanesulfonylphenyl)methanesulfonyl chloride is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3-Methanesulfonylphenyl)methanesulfonyl chloride involves the formation of sulfonyl intermediates that can react with various nucleophiles . The molecular targets include nucleophilic sites on biomolecules such as amino acids, leading to the formation of stable sulfonamide or sulfonate linkages .
Comparison with Similar Compounds
Methanesulfonyl chloride (MsCl): A simpler analog with one methanesulfonyl group, commonly used in organic synthesis.
Benzenesulfonyl chloride: Another related compound with a benzenesulfonyl group, used for similar applications in organic synthesis.
Uniqueness: (3-Methanesulfonylphenyl)methanesulfonyl chloride is unique due to the presence of two methanesulfonyl groups, which provide enhanced reactivity and versatility in chemical reactions compared to its simpler analogs .
Properties
IUPAC Name |
(3-methylsulfonylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)8-4-2-3-7(5-8)6-15(9,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEWUACDBMFYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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